molecular formula C23H16ClF3N4O3 B2875636 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326944-34-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2875636
CAS No.: 1326944-34-6
M. Wt: 488.85
InChI Key: VNFDWCKHNSOKCE-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. Specific information on how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often requires the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling reactions: The final assembly of the compound involves coupling the intermediate products using catalysts like palladium or copper under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
  • **N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Uniqueness

The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N4O3/c1-13-3-2-4-14(9-13)21-29-22(34-30-21)15-5-8-20(33)31(11-15)12-19(32)28-18-10-16(23(25,26)27)6-7-17(18)24/h2-11H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFDWCKHNSOKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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